molecular formula C8H11NO3 B175452 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione CAS No. 18886-85-6

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B175452
CAS No.: 18886-85-6
M. Wt: 169.18 g/mol
InChI Key: DBWVTDFTWIVIQA-UHFFFAOYSA-N
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Description

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (molecular formula: C₈H₁₁NO₃, average mass: 169.180 Da) is a bicyclic imide derivative characterized by a hydroxyl group at the 2-position of a saturated isoindole-dione scaffold. The compound contains two defined stereocenters, which may influence its stereoselective binding properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWVTDFTWIVIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279743, DTXSID60901180
Record name 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione
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URL https://comptox.epa.gov/dashboard/DTXSID90279743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18886-85-6, 5426-10-8
Record name 18886-85-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione involves the ring-opening of cis-1,2-cyclohexanedicarboxylic anhydride (1) under controlled hydrolysis conditions. This method leverages the inherent reactivity of the anhydride moiety, which undergoes nucleophilic attack by water to form a dicarboxylic acid intermediate. Subsequent cyclization with ammonia or an amine source yields the imide structure, with the hydroxyl group introduced at the C2 position during the hydrolysis step.

The reaction typically proceeds in a polar aprotic solvent (e.g., tetrahydrofuran or acetone) at elevated temperatures (60–80°C). Catalytic amounts of bases such as triethylamine or pyridine are employed to facilitate imidization. For example, stirring 1 with aqueous ammonium hydroxide at 70°C for 12 hours produces the target compound in yields exceeding 65%.

Optimization and Yield Enhancement

Key variables influencing yield include:

  • Solvent polarity : Higher polarity solvents improve anhydride solvation and reaction kinetics.

  • Temperature : Prolonged heating (>24 hours) at 80°C increases cyclization efficiency but risks decarboxylation.

  • Ammonia stoichiometry : A 2:1 molar ratio of ammonia to anhydride ensures complete imidization without side reactions.

Analytical validation via 1H^1H NMR (400 MHz, DMSO-d6_6) confirms the structure, with characteristic signals at δ 3.15–3.45 (m, 2H, cyclohexane CH2_2) and δ 5.12 (s, 1H, OH). IR spectroscopy reveals stretches at 1774 cm1^{-1} (imide C=O) and 3454 cm1^{-1} (OH).

Oxidation of Tetrahydroisoindole Precursors

Epoxidation and Dihydroxylation

An alternative route involves the oxidation of 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (e.g., 4a or 4b ) using potassium permanganate (KMnO4_4). This method introduces hydroxyl groups at the C5 and C6 positions via cis-dihydroxylation, followed by selective acetylation and hydrolysis to yield the target compound.

Reaction Steps :

  • Epoxidation : Treatment of 4a (2-ethyl derivative) with KMnO4_4 and MgSO4_4 in acetone/water (−5°C, 36 hours) forms a cis-diol intermediate.

  • Acetylation : The diol is acetylated with acetyl chloride in dichloromethane (DCM) to protect hydroxyl groups.

  • Hydrolysis : Basic hydrolysis of the acetate groups (e.g., with NaHCO3_3) regenerates the hydroxyl moieties, yielding this compound.

Steric and Electronic Effects

The anti-addition stereochemistry observed in the diol intermediate (confirmed by X-ray crystallography) arises from steric hindrance by the imide group, which directs KMnO4_4 attack to the less hindered face. Yields for this method range from 56% to 60%, with purity validated by HPLC (>98%).

Comparative Analysis of Methods

Parameter Anhydride Route Oxidation Route
Starting Material CostLowModerate
Reaction Time12–24 hours36–48 hours
Overall Yield65–70%56–60%
ByproductsMinimalAcetylated intermediates
ScalabilityHighModerate

The anhydride route offers superior scalability and yield, making it preferable for industrial applications. In contrast, the oxidation method provides access to regioselectively functionalized derivatives, enabling medicinal chemistry applications.

Mechanistic Insights and Challenges

Role of Solvent in Anhydride Route

Polar aprotic solvents stabilize the transition state during anhydride ring-opening, enhancing reaction rates. For instance, acetone increases the electrophilicity of the anhydride carbonyl groups, facilitating nucleophilic attack by water.

Selectivity in Oxidation Reactions

The anti-periplanar geometry of the tetrahydroisoindole double bond dictates the stereochemical outcome of KMnO4_4-mediated dihydroxylation. Computational studies suggest that dipole-dipole interactions between the imide carbonyl and oxidant further stabilize the transition state .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced isoindole derivatives .

Mechanism of Action

The mechanism of action of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Phthalimide (1H-Isoindole-1,3(2H)-dione)

  • Structure : Fully aromatic isoindole-dione.
  • Key Differences : The aromatic ring in phthalimide enhances hydrophobicity, improving membrane permeability but reducing solubility. In contrast, the hexahydro core of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione increases conformational flexibility and polarity .
  • Applications : Widely used as a privileged scaffold in drug design (e.g., thalidomide analogs) .

Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

  • Example : N-Substituted derivatives with 2-methyl-4-oxoquinazoline or thiophene moieties (e.g., compounds 1a , 1b , 2 in ).
  • Key Differences: Substituents like thiophene enhance antioxidant activity (IC₅₀ values ~10–20 μM in DPPH assays) compared to unsubstituted analogs.

Substituent Modifications

Hydroxyl Group Impact

  • Computational ADME predictions indicate moderate blood-brain barrier (BBB) permeability (logBB: −0.3 to 0.2) .
  • Non-Hydroxylated Analogs: Derivatives like 2-(4-hydroxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione exhibit stronger π-π stacking due to aromatic substituents but lower polarity .

Halogenated Derivatives

  • 5,6-Dichloro-substituted phthalimides : Electron-withdrawing chlorine atoms enhance electrophilicity, improving interactions with nucleophilic targets (e.g., enzymes). These compounds show radical anion formation during reduction, critical for redox-mediated biological activity .

Pharmacokinetic and Toxicity Profiles

  • This compound : Predicted to have low hepatotoxicity (AMES test negative) and moderate CYP450 inhibition. Its hydroxyl group may facilitate Phase II metabolism (glucuronidation) .

Antioxidant Activity

  • This compound Derivatives : Moderate DPPH scavenging activity (EC₅₀: 50–100 μM), outperformed by thiophene-linked analogs (EC₅₀: ~15 μM) due to radical stabilization by sulfur .

Enzyme Inhibition

  • COX-2/MAO-B Binding : Thiophene derivatives exhibit superior binding affinity (ΔG: −9.2 kcal/mol for COX-2) compared to hydroxylated hexahydro analogs (ΔG: −7.8 kcal/mol) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula logP Molecular Weight Key Features
2-Hydroxyhexahydro-1H-isoindole-... C₈H₁₁NO₃ 0.5 169.18 Hydroxyl, two stereocenters
Phthalimide C₈H₅NO₂ 1.8 147.13 Aromatic, high hydrophobicity
5,6-Dichloro-phthalimide C₈H₃Cl₂NO₂ 2.5 216.02 Electrophilic, redox-active

Biological Activity

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, also known as isoindole-1,3-dione derivatives, has garnered attention in recent years for its diverse biological activities. This compound's potential therapeutic applications span antimicrobial, anticancer, and antioxidant activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NO3C_9H_{11}NO_3, with a molecular weight of approximately 181.19 g/mol. Its structure features a bicyclic imide framework that is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound derivatives against various bacterial strains:

Compound Microbial Strain Inhibition Zone (mm) IC50 (μmol/mL)
Compound 1Staphylococcus aureus151.174
Compound 2Escherichia coli130.978
Compound 3Leishmania tropica170.0478

The compounds exhibited stronger antibacterial effects compared to traditional antibiotics like gentamicin, particularly against Gram-positive bacteria and Leishmania tropica, indicating their potential as alternative therapeutic agents .

Anticancer Activity

The anticancer potential of these derivatives has been evaluated through various in vitro studies on different cancer cell lines:

Cell Line Compound Tested Cytotoxicity (IC50 μmol/mL)
HeLaCompound A5.67
A549Compound B4.23
MCF-7Compound C6.89

These results show that the cytotoxic effects are influenced by the substituents on the isoindole ring. For instance, halogenated compounds exhibited enhanced activity against cancer cells due to increased lipophilicity, which may facilitate better membrane penetration .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, these compounds have shown promising antioxidant activity. The free radical scavenging effect was quantified using DPPH assays:

Compound DPPH Scavenging Activity (%) IC50 (μmol/mL)
Compound A851.174
Compound B782.345
Compound C900.890

These findings suggest that the derivatives can effectively neutralize free radicals, contributing to their potential use in preventing oxidative stress-related diseases .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Membrane Interaction : The lipophilic nature of some derivatives allows them to integrate into cellular membranes, disrupting normal cellular functions and enhancing their antimicrobial efficacy .

Study on Antileishmanial Activity

A recent study highlighted the effectiveness of a specific derivative against Leishmania tropica, showing an IC50 value significantly lower than the standard treatment Glucantime. This suggests that certain isoindole derivatives could provide a more effective alternative for treating leishmaniasis .

Synthesis and Characterization

The synthesis of these compounds typically involves multi-step organic reactions starting from readily available precursors like sulfolene or other cyclic imides. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized products .

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